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molecular formula C15H20N6O3S B8310132 2-[[6-[4-(2-Hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxylic acid

2-[[6-[4-(2-Hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxylic acid

Cat. No. B8310132
M. Wt: 364.4 g/mol
InChI Key: MGXNUQLLDXXAOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09108954B2

Procedure details

Lithium hydroxide (23.4 g, 0.35 mol) and water (265 mL) were mixed in four-necked flask and dissolved by stirring, and then methyl 2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-formate (Compound 6) (37.8 g, 0.1 mol) was added. After reaction at 50° C. for 3 h, cooled down to room temperature and pH value was adjusted to 6-6.5 by hydrochloric acid (6N). In cold storage grew the grain overnight. After suction filtration, the cake was dried to constant weight to give target Compound 7 (35.2 g, yield: 96.7%).
Quantity
23.4 g
Type
reactant
Reaction Step One
Name
Quantity
265 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
96.7%

Identifiers

REACTION_CXSMILES
[OH-].[Li+].[OH:3][CH2:4][CH2:5][N:6]1[CH2:11][CH2:10][N:9]([C:12]2[N:17]=[C:16]([CH3:18])[N:15]=[C:14]([NH:19][C:20]3[S:21][C:22]([C:25]([O:27]C)=[O:26])=[CH:23][N:24]=3)[CH:13]=2)[CH2:8][CH2:7]1.Cl>O>[OH:3][CH2:4][CH2:5][N:6]1[CH2:11][CH2:10][N:9]([C:12]2[N:17]=[C:16]([CH3:18])[N:15]=[C:14]([NH:19][C:20]3[S:21][C:22]([C:25]([OH:27])=[O:26])=[CH:23][N:24]=3)[CH:13]=2)[CH2:8][CH2:7]1 |f:0.1|

Inputs

Step One
Name
Quantity
23.4 g
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
265 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
37.8 g
Type
reactant
Smiles
OCCN1CCN(CC1)C1=CC(=NC(=N1)C)NC=1SC(=CN1)C(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCN1CCN(CC1)C1=CC(=NC(=N1)C)NC=1SC(=CN1)C(=O)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
dissolved
CUSTOM
Type
CUSTOM
Details
After reaction at 50° C. for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the grain overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
After suction filtration
CUSTOM
Type
CUSTOM
Details
the cake was dried to constant weight

Outcomes

Product
Name
Type
product
Smiles
OCCN1CCN(CC1)C1=CC(=NC(=N1)C)NC=1SC(=CN1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 35.2 g
YIELD: PERCENTYIELD 96.7%
YIELD: CALCULATEDPERCENTYIELD 96.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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